2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
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Overview
Description
2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one is an organic compound with a complex structure that includes a benzothiazine ring and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 3-phenoxybenzaldehyde with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzothiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
- 2-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
Uniqueness
2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one is unique due to the presence of the phenoxy group, which can enhance its electronic properties and potentially increase its biological activity compared to similar compounds .
Properties
IUPAC Name |
2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c23-21-20(25-19-12-5-4-11-18(19)22-21)14-15-7-6-10-17(13-15)24-16-8-2-1-3-9-16/h1-14H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAIGORKICOCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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